3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Description
3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.07866149 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the triazole and thiadiazine moieties in its structure can make specific interactions with different target receptors . These interactions can lead to changes in the function of the target, which can result in various pharmacological effects .
Biochemical Pathways
For instance, some compounds have been found to inhibit the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound and its potential interactions with the body.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in their function .
Biochemical Analysis
Biochemical Properties
3,4-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects. The compound’s ability to form hydrogen bonds with the active sites of these enzymes enhances its inhibitory action.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including MDA-MB-231 and MCF-7 . The compound influences cell function by inducing apoptosis, arresting the cell cycle at the G2/M phase, and modulating gene expression. Specifically, it upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to inhibit the activity of enzymes like PARP-1 and EGFR by binding to their active sites . This binding leads to the inhibition of enzyme activity, which in turn affects cellular processes such as DNA repair and cell proliferation. The compound’s structure allows it to fit precisely into the enzyme’s active site, forming stable interactions that block the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and continuous modulation of gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as enzyme inhibition and anticancer activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The compound also interacts with cofactors such as NADH and FADH2, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter the levels of key metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes. Its presence in the nucleus is particularly important for its role in gene expression regulation and enzyme inhibition.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-9-4-3-8(7-10(9)20-2)11(18)14-12-15-16-13-17(12)5-6-21-13/h3-4,7H,5-6H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYOXDOJYCWRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.